molecular formula C14H10F2O3 B6374848 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261971-78-1

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374848
CAS RN: 1261971-78-1
M. Wt: 264.22 g/mol
InChI Key: VRCNGLGOQNWIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% (2F5FMCP) is a synthetic compound used for a variety of applications in the field of scientific research. It is a highly versatile compound that can be used to study a variety of biochemical and physiological effects. In

Scientific Research Applications

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of a variety of compounds, including drugs, hormones, and other natural and synthetic molecules. It has also been used to study the mechanism of action of various compounds, as well as their interactions with other molecules. Additionally, 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been used to study the effects of environmental factors, such as temperature, pH, and light, on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to interact with various molecules, such as proteins, enzymes, and hormones, to produce a variety of biochemical and physiological effects. It is thought to act as a competitive inhibitor of enzymes, as well as a receptor agonist or antagonist. Additionally, it is believed to interact with various other molecules to produce a variety of effects, such as the modulation of gene expression.
Biochemical and Physiological Effects
2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been shown to produce a variety of biochemical and physiological effects. It has been used to study the effects of drugs, hormones, and other molecules on a variety of biochemical and physiological processes. For example, it has been used to study the effects of drugs on the nervous system, as well as their effects on the cardiovascular system. Additionally, it has been used to study the effects of hormones on the reproductive system, as well as their effects on metabolism and energy production.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is its high purity, which allows for more accurate results. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations. However, it is not a very stable compound and must be handled with care. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of future directions for 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods to produce the compound in higher purity and more stable forms. Additionally, further research could be conducted to better understand its mechanism of action and its interactions with other molecules. Furthermore, research could be conducted to study its effects on a variety of biochemical and physiological processes, as well as its effects on the environment. Finally, further research could be conducted to develop new applications for 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%, such as in drug development and medical diagnostics.

Synthesis Methods

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is synthesized through a multi-step process that begins with the reaction of 4-fluoro-3-methoxycarbonylphenol with 2-fluoro-5-iodophenol in aqueous acetic acid. This reaction produces a mixture of diastereomers, which must be separated by chromatography. The diastereomers are then reacted with sodium hydroxide to produce the desired 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%. This compound is then purified by recrystallization and is typically available in 95% purity.

properties

IUPAC Name

methyl 2-fluoro-5-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-12(16)13(17)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCNGLGOQNWIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684487
Record name Methyl 4,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-78-1
Record name Methyl 4,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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